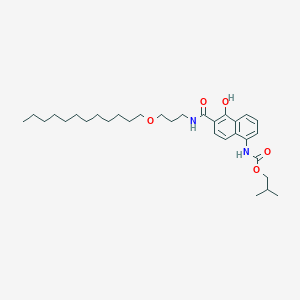

N-Acetyl-leu-met-asp-lys-glu-ala-val-tyr-phe-ala-his-leu-asp-ile-ile-trp

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Peptides like "N-Acetyl-leu-met-asp-lys-glu-ala-val-tyr-phe-ala-his-leu-asp-ile-ile-trp" are of significant interest due to their potential applications in food science, medicine, and biochemistry. Their study encompasses synthetic methodologies, analysis of molecular and chemical properties, and understanding their physical behaviors in various conditions.

Synthesis Analysis

The synthesis of complex peptides often involves the use of enzymes such as transglutaminase and protease A2SD, as seen in the preparation of kokumi compounds with similar sequences. These methods highlight the potential for enzymatic synthesis of peptides with specific taste-enhancing properties (Junjie Lin, Chun Cui, & Yunzi Feng, 2023).

Molecular Structure Analysis

Investigations into peptides' molecular structures often employ techniques like HPLC and LC-MS, enabling the identification and quantification of N-acetyl amino acids within the sequence. These analytical methods are crucial for understanding the peptide's composition and potential modifications that could influence its properties and applications.

Chemical Reactions and Properties

The chemical behavior of peptides depends significantly on their sequence and structure. For example, the presence of N-acetyl groups can impact the peptide's reactivity and interaction with other molecules, influencing its kokumi characteristics and its potential as a food additive for enhancing flavors (Junjie Lin, Chun Cui, & Yunzi Feng, 2023).

科学的研究の応用

Protein Structure and Function

Research on similar amino acid sequences has provided insights into the structure and function of various proteins. For instance, the study of adenylate kinase from porcine muscle revealed the significance of specific amino acid sequences in the enzyme's function and structure (Heil et al., 1974). Similarly, the amino acid sequence of human plasma prealbumin, which plays a crucial role in vitamin A transport and thyroid hormone binding, was determined, highlighting the importance of specific amino acid sequences in protein functionality (Kanda et al., 1974).

Biomedical Applications

Studies on amino acid sequences have also led to biomedical applications. For example, the identification of angiotensin I-converting enzyme inhibitory peptides derived from soybean protein suggests potential applications in managing hypertension (Chen et al., 2002).

Bioactive Peptides

Research into bioactive peptides from various sources, like bighead carp muscle hydrolysate, shows that specific amino acid sequences can exhibit antioxidant activity and inhibit enzymes like dipeptidyl peptidase IV and angiotensin-converting enzyme, indicating their potential use in functional foods and pharmaceuticals (Zhang et al., 2017).

作用機序

- The compound’s primary target is a membrane receptor for glycoproteins. Specifically, it interacts with the chicken hepatic lectin, which plays a role in the clearance of glycoproteins from circulation .

- Upon binding to the hepatic lectin, the compound triggers cellular responses. This leads to the stimulation of cellular regulation molecules, promoting skin and tissue regeneration and healing .

- The compound affects glycolysis-related pathways. It catalyzes the conversion of glucose-6-phosphate to fructose-6-phosphate, a crucial step in glycolysis .

- Additionally, the uncharged amino acid stretch from residue 25 to 48 may play a role in membrane interaction .

Target of Action

Mode of Action

Biochemical Pathways

特性

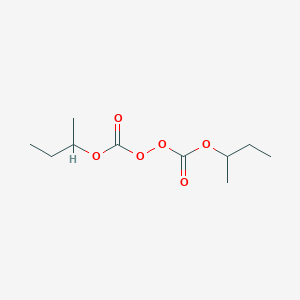

| { "Design of the Synthesis Pathway": "The compound 'N-Acetyl-leu-met-asp-lys-glu-ala-val-tyr-phe-ala-his-leu-asp-ile-ile-trp' can be synthesized through solid-phase peptide synthesis (SPPS) method.", "Starting Materials": [ "N-Acetyl-leucine", "Methionine", "Aspartic acid", "Lysine", "Glutamic acid", "Alanine", "Valine", "Tyrosine", "Phenylalanine", "Histidine", "Leucine", "Isoleucine", "Tryptophan", "Resin", "Activator", "Coupling reagents", "Cleavage reagents" ], "Reaction": [ "The synthesis starts with the attachment of the N-terminal amino acid, N-Acetyl-leucine, to the resin.", "The Fmoc group is then removed using the activator, followed by washing of the resin.", "The next amino acid, methionine, is added to the resin using coupling reagents and the Fmoc group is removed.", "Steps 2 and 3 are repeated for the addition of each amino acid in the sequence until the final amino acid, tryptophan, is added.", "The peptide is then cleaved from the resin using cleavage reagents.", "The peptide is purified using HPLC and characterized using mass spectrometry." ] } | |

CAS番号 |

143113-45-5 |

製品名 |

N-Acetyl-leu-met-asp-lys-glu-ala-val-tyr-phe-ala-his-leu-asp-ile-ile-trp |

分子式 |

C96H140N20O25S |

分子量 |

1934.3 g/mol |

IUPAC名 |

(3S)-3-[[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-6-amino-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C93H136N20O23S/c1-15-51(9)77(91(133)110-72(93(135)136)40-58-44-96-62-27-21-20-26-61(58)62)113-92(134)78(52(10)16-2)112-89(131)71(43-75(119)120)108-85(127)66(37-49(5)6)105-87(129)69(41-59-45-95-47-98-59)104-79(121)54(12)100-83(125)67(38-56-24-18-17-19-25-56)106-86(128)68(39-57-29-31-60(115)32-30-57)109-90(132)76(50(7)8)111-80(122)53(11)99-73(116)46-97-81(123)63(28-22-23-34-94)102-88(130)70(42-74(117)118)107-82(124)64(33-35-137-14)103-84(126)65(36-48(3)4)101-55(13)114/h17-21,24-27,29-32,44-45,47-54,63-72,76-78,96,115H,15-16,22-23,28,33-43,46,94H2,1-14H3,(H,95,98)(H,97,123)(H,99,116)(H,100,125)(H,101,114)(H,102,130)(H,103,126)(H,104,121)(H,105,129)(H,106,128)(H,107,124)(H,108,127)(H,109,132)(H,110,133)(H,111,122)(H,112,131)(H,113,134)(H,117,118)(H,119,120)(H,135,136)/t51-,52-,53-,54-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,76-,77-,78-/m0/s1 |

InChIキー |

AYJUXFCWNAVJLN-FHOIYVHLSA-N |

異性体SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](C)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(C)C)NC(=O)C |

SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CN=CN3)NC(=O)C(C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C(CC(C)C)NC(=O)C |

正規SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CNC=N3)NC(=O)C(C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C(CC(C)C)NC(=O)C |

ピクトグラム |

Irritant |

配列 |

LMDKGAVYFAHLDIIW |

同義語 |

BQ 3020 BQ-3020 N-acetyl-Leu-Met-Asp-Lys-Glu-Ala-Val-Tyr-Phe-Ala-His-Leu-Asp-Ile-Ile-Trp |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1H-Benzo[d]imidazol-6-yl)ethanamine](/img/structure/B13045.png)